Cas no 1804262-36-9 (1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one structure
1804262-36-9 structure
商品名:1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
CAS番号:1804262-36-9
MF:C11H9BrClF3OS
メガワット:361.60577082634
CID:4975943

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
    • インチ: 1S/C11H9BrClF3OS/c12-5-8(17)4-9-7(6-13)2-1-3-10(9)18-11(14,15)16/h1-3H,4-6H2
    • InChIKey: LWZBGJGWNMUESW-UHFFFAOYSA-N
    • ほほえんだ: BrCC(CC1C(=CC=CC=1CCl)SC(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 288
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 42.4

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013018456-500mg
1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
1804262-36-9 97%
500mg
863.90 USD 2021-06-25
Alichem
A013018456-1g
1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
1804262-36-9 97%
1g
1,504.90 USD 2021-06-25
Alichem
A013018456-250mg
1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
1804262-36-9 97%
250mg
504.00 USD 2021-06-25

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one 関連文献

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-oneに関する追加情報

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1804262-36-9): A Comprehensive Overview

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1804262-36-9) is a complex organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various scientific and industrial domains. This article aims to provide a detailed and comprehensive overview of 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one, including its chemical properties, synthesis methods, and recent research developments.

Chemical Structure and Properties

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is a brominated ketone with a complex aromatic substituent. The molecule consists of a bromine atom attached to a propionone backbone, a chloromethyl group, and a trifluoromethylthio group attached to a phenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it an interesting subject for both fundamental and applied research.

The molecular formula of 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is C13H10BrClF3O2S, with a molecular weight of approximately 375.68 g/mol. The compound is typically obtained as a white or off-white solid with a melting point ranging from 75°C to 80°C. It is insoluble in water but soluble in common organic solvents such as dichloromethane, acetone, and ethanol.

Synthesis Methods

The synthesis of 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-chloroacetophenone with trifluoromethanethiol in the presence of a base, followed by bromination of the resulting intermediate.

A detailed synthetic protocol for the preparation of 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is as follows:

  1. Synthesis of 2-chloroacetophenone: This step involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an acid catalyst such as aluminum chloride.
  2. Synthesis of 6-trifluoromethylthiophenyl derivative: The 2-chloroacetophenone is then reacted with trifluoromethanethiol in the presence of a base such as potassium carbonate to form the desired intermediate.
  3. Bromination: The intermediate is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  4. Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity.

This synthetic route provides a robust and reproducible method for the preparation of 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one, making it accessible for further research and development.

Applications in Chemical Synthesis and Pharmaceutical Research

The unique chemical structure of 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one makes it an attractive building block for various chemical syntheses. Its reactivity and functional group diversity enable it to participate in a wide range of reactions, including nucleophilic substitution, electrophilic addition, and cross-coupling reactions.

In pharmaceutical research, compounds with similar structural motifs have shown promising biological activities. For instance, recent studies have demonstrated that certain derivatives of brominated ketones exhibit potent antimicrobial and anticancer properties. The presence of bromine, chlorine, and trifluoromethyl groups can significantly influence the biological activity and pharmacokinetic properties of these compounds.

A notable example is the use of brominated ketones in the development of new antiviral agents. Research published in the Journal of Medicinal Chemistry highlighted the potential of these compounds as inhibitors of viral replication. Specifically, compounds with bromine and trifluoromethyl groups were found to be effective against several RNA viruses, including influenza and coronaviruses.

Recent Research Developments

The field of organic synthesis continues to evolve rapidly, driven by advances in catalysis and computational chemistry. Recent studies have explored novel synthetic methods for preparing complex molecules like 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one. One such study published in Organic Letters described a palladium-catalyzed cross-coupling reaction that significantly improved the yield and selectivity of the synthesis process.

In addition to synthetic advancements, there has been growing interest in understanding the biological mechanisms underlying the activity of brominated ketones. A study published in Bioorganic & Medicinal Chemistry Letters investigated the interaction between these compounds and specific cellular targets. The results indicated that certain derivatives could selectively inhibit key enzymes involved in cancer cell proliferation, making them potential candidates for targeted cancer therapy.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While specific safety data for 1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one may not be widely available due to its relatively recent discovery, general precautions should be taken when working with this compound. It is advisable to handle it under well-controlled conditions using appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats.

Furthermore, it is essential to conduct thorough risk assessments before using this compound in any experimental setting. This includes evaluating potential hazards related to inhalation, skin contact, and ingestion. Proper storage conditions should also be maintained to prevent degradation or contamination.

Conclusion

1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1804262-36-9) is a versatile organic compound with significant potential applications in chemical synthesis and pharmaceutical research. Its unique chemical structure enables it to participate in various reactions and exhibit promising biological activities. Ongoing research continues to uncover new synthetic methods and biological mechanisms associated with this compound, paving the way for its future use in developing novel therapeutic agents.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd